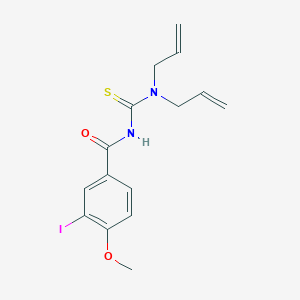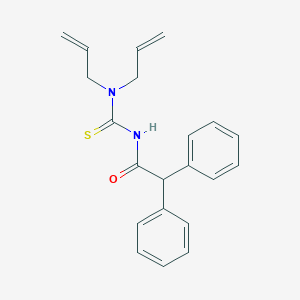![molecular formula C17H22N2O3S2 B319316 ethyl 2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B319316.png)
ethyl 2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a cyclobutylcarbonyl group, a carbamothioyl group, and a tetrahydrobenzothiophene core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of ethyl 2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydrobenzothiophene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the ethyl ester group: This step involves esterification of the carboxylic acid group.
Addition of the cyclobutylcarbonyl group: This is typically done through an acylation reaction.
Incorporation of the carbamothioyl group: This step involves the reaction of the intermediate with a thiourea derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
ethyl 2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiocarbonyl groups, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. For example, in cancer research, it has been shown to induce apoptosis in cancer cells by interacting with key signaling pathways and proteins involved in cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
ethyl 2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound lacks the cyclobutylcarbonyl and carbamothioyl groups, making it less complex and potentially less biologically active.
Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound is similar but does not contain the cyclobutylcarbonyl group, which may affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N2O3S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
ethyl 2-(cyclobutanecarbonylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H22N2O3S2/c1-2-22-16(21)13-11-8-3-4-9-12(11)24-15(13)19-17(23)18-14(20)10-6-5-7-10/h10H,2-9H2,1H3,(H2,18,19,20,23) |
InChI Key |
KGEWFOGIHGJZLB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3CCC3 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(diallylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B319234.png)


![N,N-diallyl-N'-([1,1'-biphenyl]-4-ylcarbonyl)thiourea](/img/structure/B319240.png)
![Methyl 2-[({[3-(2-chlorophenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319243.png)
![Methyl 2-[({[3-(4-methylphenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319245.png)
![Methyl 2-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319247.png)
![Methyl 2-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319249.png)
![Methyl 2-({[(4-tert-butylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B319250.png)
![methyl 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]benzoate](/img/structure/B319254.png)
![Methyl 2-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B319255.png)
![Methyl 2-[({[3-(1-naphthyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319256.png)
![Methyl 2-({[(3-iodo-4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B319257.png)
